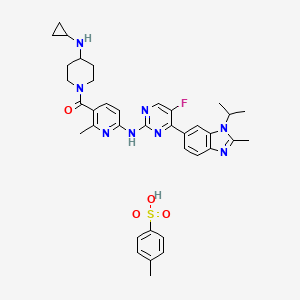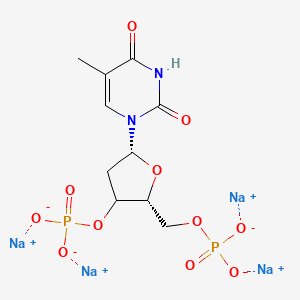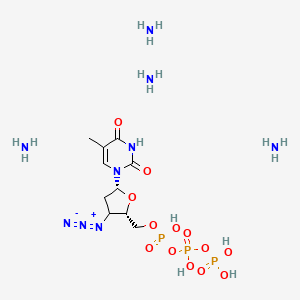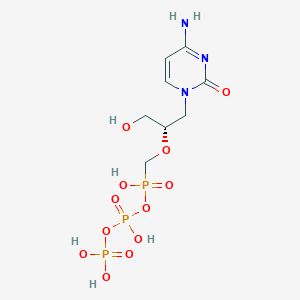![molecular formula C25H43LiN7O19P3S B10855335 lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane](/img/structure/B10855335.png)
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malonyl Coenzyme A (lithium) is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis, as well as the transport of α-ketoglutarate across the mitochondrial membrane . This compound is formed by the carboxylation of acetyl coenzyme A, mediated by the enzyme acetyl coenzyme A carboxylase .
准备方法
Synthetic Routes and Reaction Conditions
Malonyl Coenzyme A (lithium) is synthesized through the carboxylation of acetyl coenzyme A. The reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor . The reaction conditions typically involve the presence of bicarbonate and ATP, which provide the necessary energy for the carboxylation process .
Industrial Production Methods
Industrial production of malonyl coenzyme A (lithium) involves the use of recombinant microorganisms engineered to overexpress acetyl coenzyme A carboxylase. These microorganisms are cultivated in bioreactors under controlled conditions to maximize the yield of malonyl coenzyme A .
化学反应分析
Types of Reactions
Malonyl Coenzyme A (lithium) undergoes several types of chemical reactions, including:
Condensation Reactions: It participates in the condensation with acetyl coenzyme A to form fatty acids.
Decarboxylation Reactions: It can be decarboxylated to form acetyl coenzyme A.
Transacylation Reactions: It transfers the malonyl group to acyl carrier proteins during fatty acid synthesis.
Common Reagents and Conditions
Condensation Reactions: These reactions typically require the presence of fatty acid synthase and NADPH as a reducing agent.
Decarboxylation Reactions: These reactions are catalyzed by malonyl coenzyme A decarboxylase and occur under physiological conditions.
Transacylation Reactions: These reactions involve the enzyme malonyl coenzyme A:acyl carrier protein transacylase (MCAT) and occur in the presence of acyl carrier proteins.
Major Products Formed
Fatty Acids: Formed through the condensation of malonyl coenzyme A with acetyl coenzyme A.
Acetyl Coenzyme A: Formed through the decarboxylation of malonyl coenzyme A.
科学研究应用
Malonyl Coenzyme A (lithium) has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of various fatty acids and polyketides.
Biology: It plays a crucial role in the regulation of fatty acid metabolism and energy homeostasis.
Medicine: It is studied for its potential role in metabolic disorders and as a target for drug development.
作用机制
Malonyl Coenzyme A (lithium) exerts its effects by serving as a substrate for fatty acid synthase and other enzymes involved in fatty acid metabolism . It provides two-carbon units for the elongation of fatty acid chains and regulates the rate-limiting step in fatty acid oxidation by inhibiting carnitine palmitoyltransferase I . This inhibition prevents the transport of long-chain fatty acids into the mitochondria, thereby reducing their oxidation .
相似化合物的比较
Similar Compounds
Acetyl Coenzyme A (lithium): Another coenzyme A derivative involved in various metabolic pathways.
Propionyl Coenzyme A (lithium): Involved in the metabolism of odd-chain fatty acids.
Butyryl Coenzyme A (lithium): Participates in the synthesis of butyrate and other short-chain fatty acids.
Uniqueness
Malonyl Coenzyme A (lithium) is unique due to its specific role in fatty acid and polyketide synthesis. Unlike other coenzyme A derivatives, it serves as an extender unit in the synthesis of bacterial aromatic polyketides and plays a crucial role in the regulation of fatty acid metabolism .
属性
分子式 |
C25H43LiN7O19P3S |
|---|---|
分子量 |
877.6 g/mol |
IUPAC 名称 |
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxopropanoic acid;hydride;methane |
InChI |
InChI=1S/C24H38N7O19P3S.CH4.Li.H/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);1H4;;/q;;+1;-1/t12-,17-,18-,19+,23-;;;/m1.../s1 |
InChI 键 |
MSFGVOYTILNPFV-SJFFXJGCSA-N |
手性 SMILES |
[H-].[Li+].C.CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
规范 SMILES |
[H-].[Li+].C.CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



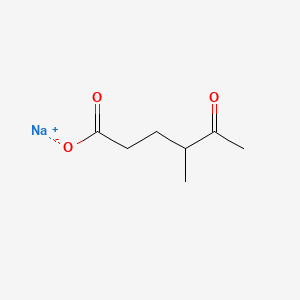
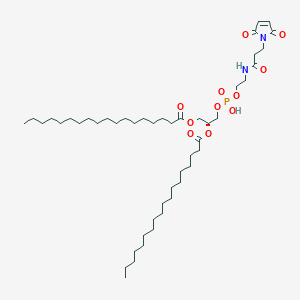
![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)

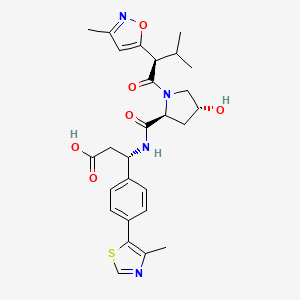
![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)
![[7-(dimethylamino)phenothiazin-3-ylidene]-dimethylazanium;methane](/img/structure/B10855292.png)
